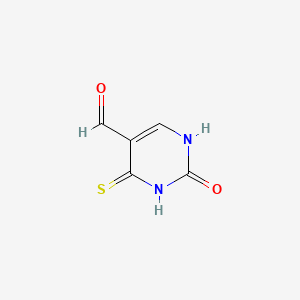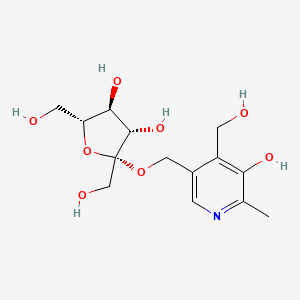
Methyl margarate-d33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl margarate-d33” is also known as “Methyl heptadecanoate-d33” or “Heptadecanoic acid-d33 methyl ester”. It has a linear formula of CD3(CD2)15COOCH3 . The molecular weight of this compound is 317.68 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula CD3(CD2)15COOCH3 . This indicates that the molecule consists of a methyl group (CH3), a chain of 15 deuterated methylene groups (CD2), a carbonyl group (C=O), and a methoxy group (OCH3).
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored at 4° C and has a melting point range of 28-30° C .
Applications De Recherche Scientifique
Gas Chromatography Applications : Methyl margarate has been used as an internal standard in gas chromatography for the quantitative determination of unsaturated tall oil fatty acids. This application is crucial for accurate analyses, especially when components of the unknown are not sufficiently volatile to be measured in the chromatograph (Iden & Kahler, 1962).
Biological Material Analysis : It has been utilized in a procedure for the quantitative determination of Carcinolipin (cholesterol 14-methylhexadecanoate) in biological materials like blood serum and tissues. In this process, cholesterol esters are separated by thin-layer chromatography, and methyl margarate is used as a standard for quantification (Hradec, 1968).
Adsorption and Separation Properties : The chemical has been referenced in studies involving the synthesis and analysis of adsorption and separation properties of materials, such as hypercrosslinked polystyrene resins, which are used for environmental applications like water purification (Wang et al., 2014).
Pharmaceutical and Medical Research : In medical research, particularly in studies exploring the biological effects of solvents like dimethyl sulfoxide (DMSO), methyl margarate might be referenced as a comparative substance or as part of a broader chemical analysis (Verheijen et al., 2019).
Arsenic Methylation Studies : The compound has been implicated in the methylation studies of arsenic compounds, which is significant for understanding the biotransformation and detoxification pathways of arsenic in biological systems (Zakharyan, Wildfang, & Aposhian, 1996).
Piezoelectric Material Research : Research on piezoelectric materials, which are essential in various electronic and mechanical applications, also references the chemical, potentially in the context of materials characterization or synthesis (Mamada et al., 2015).
Safety and Hazards
“Methyl margarate-d33” is not classified as a hazardous substance or mixture . In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing. If it comes into contact with skin, it should be washed off with soap and plenty of water. If it comes into contact with eyes, they should be flushed with water as a precaution. If swallowed, the mouth should be rinsed with water .
Propriétés
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontadeuterioheptadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEBIMLTDXKIPR-SRIUXHGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746000 |
Source


|
| Record name | Methyl (~2~H_33_)heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-81-5 |
Source


|
| Record name | Methyl (~2~H_33_)heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)
![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)

![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)

![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)
![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine](/img/structure/B583078.png)

![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)
